molecular formula C9H7IN2 B1625905 8-Iodoquinolin-4-amine CAS No. 65340-76-3

8-Iodoquinolin-4-amine

Cat. No.: B1625905
CAS No.: 65340-76-3
M. Wt: 270.07 g/mol
InChI Key: OFTBYPABMHHZAK-UHFFFAOYSA-N
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Description

8-Iodoquinolin-4-amine is a heterocyclic aromatic compound with the molecular formula C9H7IN2 It is a derivative of quinoline, characterized by the presence of an iodine atom at the 8th position and an amino group at the 4th position on the quinoline ring

Preparation Methods

The synthesis of 8-Iodoquinolin-4-amine can be achieved through several methods. One common approach involves the iodination of 4-aminoquinoline. This process typically requires the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom is introduced at the 8th position of the quinoline ring.

Another method involves the use of transition metal catalysts to facilitate the iodination process. For example, palladium-catalyzed iodination can be employed, where palladium acts as a catalyst to enhance the reactivity of the iodine source, leading to the selective iodination of the quinoline ring.

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

8-Iodoquinolin-4-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents such as potassium permanganate or nitric acid.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, potassium cyanide, and organolithium compounds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield 8-nitroquinolin-4-amine, while nucleophilic substitution of the iodine atom can produce various substituted quinoline derivatives.

Scientific Research Applications

8-Iodoquinolin-4-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds

    Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes and imaging agents. Its ability to interact with biological molecules makes it useful in biochemical assays.

    Medicine: Research has explored its potential as a pharmaceutical intermediate. Derivatives of this compound have shown promise in the development of drugs for treating diseases such as cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Comparison with Similar Compounds

8-Iodoquinolin-4-amine can be compared with other quinoline derivatives such as 8-bromoquinolin-4-amine and 8-chloroquinolin-4-amine. While all these compounds share a similar quinoline backbone, the presence of different halogen atoms (iodine, bromine, chlorine) imparts distinct chemical properties.

    8-Bromoquinolin-4-amine: The bromine atom is less reactive than iodine, resulting in different reactivity patterns and biological activities.

    8-Chloroquinolin-4-amine: The chlorine atom is smaller and less polarizable than iodine, leading to variations in binding interactions and pharmacological effects.

The uniqueness of this compound lies in its iodine atom, which provides higher reactivity and stronger halogen bonding capabilities compared to its bromine and chlorine counterparts. This makes it particularly valuable in applications requiring specific reactivity and binding properties.

Properties

IUPAC Name

8-iodoquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFTBYPABMHHZAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20496608
Record name 8-Iodoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65340-76-3
Record name 8-Iodo-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65340-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Iodoquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20496608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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